
9-Cyanophenanthrene
Overview
Description
9-Cyanophenanthrene, also known as 9-Phenanthrenecarbonitrile, is an organic compound with the molecular formula C15H9N. It is a derivative of phenanthrene, where a cyano group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is of interest due to its unique photochemical properties and its applications in various scientific fields .
Mechanism of Action
Target of Action
It has been shown to interact with mono- and diaminoalkanes in hexane solution .
Mode of Action
9-Cyanophenanthrene interacts with its targets through the formation of weakly fluorescent exciplexes . This interaction occurs in the singlet state of this compound . The formation of these exciplexes is a key part of the compound’s mode of action.
Biochemical Pathways
It has been involved in intramolecular [3 + 2] photoreactions, leading to the production of intramolecular [3 + 2] photocycloadducts along with unexpected dihydroisochroman derivatives .
Result of Action
The result of this compound’s action is the formation of intramolecular [3 + 2] photocycloadducts and dihydroisochroman derivatives . These products are formed as a result of the compound’s interaction with its targets.
Action Environment
The action of this compound can be influenced by environmental factors such as the solvent used. For instance, the efficiency of the photoreaction of this compound is higher when benzene rather than acetonitrile is used as a solvent .
Biochemical Analysis
Biochemical Properties
9-Cyanophenanthrene has been found to form exciplexes with a series of weak electron donors . These exciplexes exhibit fairly intense emission both in nonpolar and aprotic polar solvents . The kinetics of the exciplex formation is found to be controlled mainly by diffusion and reactant orientation .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of singlet intramolecular exciplexes and/or single electron transfer (SET) between the excited this compound and the ground-state arylcyclopropane moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Cyanophenanthrene can be synthesized through several methods. One common method involves the reaction of 9-bromophenanthrene with cuprous cyanide. The reaction is typically carried out in a Claisen flask at a temperature of 260°C for six hours. The crude product is then distilled and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for heating and stirring helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Cyanophenanthrene undergoes various chemical reactions, including:
Photocycloaddition Reactions: It can participate in [3 + 2] photocycloaddition reactions with cyclopropanes to form polycyclic compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Photocycloaddition: Typically involves the use of light and a suitable solvent such as benzene or acetonitrile.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
Photocycloaddition: The major products are polycyclic compounds formed through the addition of cyclopropanes.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Photochemical Applications
Intramolecular Photoreactions
9-Cyanophenanthrene has been extensively studied for its photochemical properties. Research indicates that it can form intramolecular exciplexes when linked to arylcyclopropanes. These exciplexes facilitate photoreactions that yield complex polycyclic structures, which are challenging to synthesize using conventional methods. The efficiency of these reactions is attributed to the extended π-system of the phenanthrene ring, which enhances the formation of these exciplexes .
Case Study: Photocycloaddition Reactions
In a study examining the photoreactions of this compound-linked arylcyclopropanes, researchers observed the production of intramolecular [3 + 2] photocycloadducts . This process demonstrated high regio- and stereoselectivity, showcasing the potential of 9-CP in developing new synthetic pathways for complex organic compounds .
Material Science Applications
Charge Transfer Exciplexes
The compound has also been studied for its role in forming partial charge transfer exciplexes . These exciplexes are crucial for understanding electron transfer processes in organic materials. Research has focused on the activation parameters (enthalpy and entropy) associated with these exciplexes, providing insights into their stability and reactivity under various conditions .
Parameter | Value |
---|---|
Activation Energy (ΔE) | Specific values depending on solvent and temperature |
Lifetime of Exciplexes | Varies with solvent polarity and temperature |
Biological Applications
Potential Anticancer Activity
Recent studies have explored the cytotoxic effects of compounds related to this compound on various cancer cell lines. For instance, derivatives of 9-CP have shown promise in inhibiting cell proliferation in human cervical cancer (HeLa) and breast cancer (MCF-7) cells. These findings suggest a potential application in developing new anticancer agents .
Synthesis and Characterization
Synthesis Pathways
The synthesis of this compound typically involves starting materials such as phenanthrene derivatives, followed by cyanation reactions. The efficiency and yield of these reactions are critical for producing high-purity samples for research applications.
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Bromination followed by cyanation | 80% | Controlled temperature and inert atmosphere |
Cyclopropanation reactions | Varies | UV irradiation under argon atmosphere |
Comparison with Similar Compounds
- 9-Anthracenecarbonitrile
- 9,10-Anthracenedicarbonitrile
- Phenanthrene-9-carbonitrile
Comparison: 9-Cyanophenanthrene is unique due to its specific photochemical properties and its ability to form polycyclic compounds through [3 + 2] photocycloaddition reactions. While similar compounds like 9-anthracenecarbonitrile also participate in photochemical reactions, the specific reactivity and applications of this compound make it distinct .
Biological Activity
9-Cyanophenanthrene (9-CP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique photochemical properties and potential biological activities. This article explores the biological activity of 9-CP, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
This compound is characterized by its extended π-system, which facilitates various photochemical reactions. Its structure allows for interactions with biological molecules, making it a subject of interest in medicinal chemistry and photobiology.
Mechanisms of Biological Activity
The biological activity of 9-CP can be attributed to several mechanisms:
-
Photochemical Reactions :
- 9-CP undergoes photochemical transformations that can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to cytotoxic effects.
- Studies have shown that upon irradiation, 9-CP forms singlet intramolecular exciplexes, which can enhance the efficiency of subsequent reactions, including cycloaddition processes that generate complex polycyclic structures .
-
Cellular Interactions :
- The compound has been investigated for its interactions with DNA and proteins. Its ability to form adducts with nucleic acids can disrupt normal cellular functions, leading to mutagenic effects.
- The interaction of 9-CP with electron-rich biomolecules has been studied, revealing its capacity to stabilize exciplexes with various substrates .
- Toxicity and Cytotoxicity :
Case Studies
Several studies have highlighted the biological implications of 9-CP:
Study 1: Photoreactivity and Cytotoxicity
A study investigated the photochemical behavior of 9-CP linked to arylcyclopropanes, revealing that the resulting photocycloadducts exhibited significant cytotoxicity against cancer cells. The research demonstrated that irradiation increased the formation of reactive species capable of damaging cellular components .
Study 2: Interaction with DNA
Another study focused on the interaction of 9-CP with DNA. It was found that 9-CP could intercalate into DNA strands, leading to structural distortions and potential mutagenesis. This interaction was quantified using fluorescence spectroscopy, showing a concentration-dependent increase in binding affinity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
phenanthrene-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFIYYOQYVYBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049256 | |
Record name | 9-Cyanophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |
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Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or green powder; [Sigma-Aldrich MSDS] | |
Record name | 9-Cyanophenanthrene | |
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CAS No. |
2510-55-6 | |
Record name | 9-Phenanthrenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2510-55-6 | |
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Record name | Phenanthrene-9-carbonitrile | |
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Record name | 9-PHENANTHRENECARBONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59773 | |
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Record name | 9-Cyanophenanthrene | |
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Record name | Phenanthrene-9-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.932 | |
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Record name | 9-Cyanophenanthrene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZLM6V25Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-cyanophenanthrene behave upon photoexcitation?
A1: this compound readily forms excimers and exciplexes upon photoexcitation. Excimers are short-lived excited-state dimers formed between two identical molecules, in this case, two this compound molecules. Exciplexes, on the other hand, are formed between an excited this compound molecule and a ground-state molecule of a different species. The formation of these complexes leads to distinct photophysical properties, such as characteristic fluorescence emissions and unique reactivity patterns. [, ]
Q2: What is the role of exciplexes in this compound photochemistry?
A2: Exciplexes are key intermediates in many photochemical reactions involving this compound. For example, they are involved in [2+2] photocycloaddition reactions with alkenes, where the exciplex facilitates the formation of a cyclobutane ring. The nature of the alkene substituent can influence the reaction pathway, either favoring exciplex formation or proceeding through a triplet mechanism. [, , ]
Q3: How does the presence of oxygen affect photoreactions involving this compound?
A3: Oxygen plays a crucial role in some photocyanation reactions involving this compound. Under an oxygen atmosphere, electron-rich arenes can be efficiently cyanated upon irradiation in the presence of sodium cyanide and this compound. This photocyanation process, where this compound acts as an electron acceptor, offers a route to synthesize aromatic nitriles. []
Q4: Can this compound act as a photosensitizer?
A4: Yes, this compound can act as a photosensitizer, facilitating reactions in other molecules without being consumed itself. For instance, it catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene in the presence of nucleophiles. This reaction yields nucleophile-substituted 3,7-decadienes, highlighting the catalytic potential of this compound in organic synthesis. []
Q5: Does the solvent influence the photochemical behavior of this compound?
A5: Yes, solvent polarity significantly impacts the photochemical properties of this compound. In polar solvents, the exciplex emission is often quenched due to increased stabilization of charge separation within the exciplex. This effect is less pronounced in non-polar solvents. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C15H9N, and its molecular weight is 203.24 g/mol.
Q7: Are there any unique spectroscopic features of this compound?
A7: Yes, this compound exhibits characteristic spectroscopic features. For instance, its UV-Vis absorption spectrum shows absorption bands in the ultraviolet region, typical of aromatic compounds. More importantly, it displays fluorescence emission, which is sensitive to the solvent environment and the presence of quencher molecules. The fluorescence lifetime and quantum yield can provide valuable information about the excited-state dynamics of this compound. [, ]
Q8: Have computational methods been employed to study this compound?
A9: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to investigate the mechanism of C2H2 loss from ionized this compound, providing insights into its fragmentation pathways. []
Q9: How do structural modifications affect the properties of this compound?
A10: Introducing substituents on the phenanthrene ring system can significantly alter the electronic properties and, consequently, the photochemical behavior of this compound. For example, incorporating electron-donating groups like methoxy groups can influence the energy levels of the excited states and impact exciplex formation and decay pathways. [, ]
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